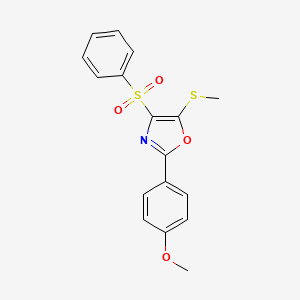

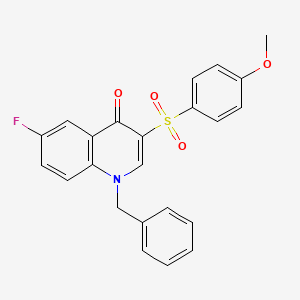

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide

説明

“N-(4-Ethoxyphenyl)-3-hydroxybutanamide”, also known as bucetin, is an analgesic and antipyretic that is similar in structure to phenacetin . It was once thought to be a better substitute for phenacetin, but was withdrawn from use due to renal toxicity and risk of carcinogenesis .

Synthesis Analysis

The synthesis of related compounds such as N-(4-ethoxyphenyl)-2-azetidinones has been reported. They were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones .

Chemical Reactions Analysis

The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . This reaction has been used in the synthesis of related compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various methods. For example, the empirical formula, molecular weight, and other properties of a related compound, “N-(4-Ethoxyphenyl)-4-hydroxybenzamide”, have been reported .

科学的研究の応用

Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones

This compound has been used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones. These were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .

2. Oxidative N-Deprotection by Ceric Ammonium Nitrate The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield. This process has been optimized by investigating the effects of solvent, molar equivalents of CAN, and different temperatures .

Synthesis of Highly Pure N-(4-ethoxyphenyl)-retinamide

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been used in a one-step, low-cost, operator-friendly, and scalable procedure to synthesize highly pure N-(4-ethoxyphenyl)-retinamide in quantitative yield without purification work-up .

Internal Standard in Chromatography

For the accurate determination of 4-HPR and its metabolites by chromatography, N-(4-ethoxyphenyl)-retinamide (4-EPR) has been suggested as an indispensable internal standard .

5. Research of Organic Chemicals for Biological Applications This compound has been used in the research of organic chemicals for biological applications. It has been reported to inhibit in vitro several types of tumors at 1–10 µM concentrations .

Synthesis of Anticancer Agents

N-Unsubstituted β-lactams play a central role as key intermediates in the synthesis of several biologically active antibiotics. The importance of these types of compounds for the semi-synthesis of the novel anticancer agents Taxol and Taxotere is also well documented .

作用機序

将来の方向性

The future directions in the study of these compounds could involve further exploration of their synthesis, analysis, and potential applications. For example, the accurate determination of 4-HPR levels in tissues is essential for its pre-clinical training, and for the correct determination of 4-HPR and its metabolites by chromatography, N-(4-ethoxyphenyl)-retinamide (4-EPR) has been suggested as an indispensable internal standard .

特性

IUPAC Name |

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-5-21-16-8-6-15(7-9-16)18-22(19,20)17-11-13(3)12(2)10-14(17)4/h6-11,18H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMPBGZWCOOVFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901321644 | |

| Record name | N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797883 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |

CAS RN |

494827-05-3 | |

| Record name | N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

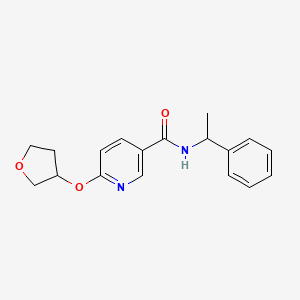

![(E)-ethyl 5-(3-(thiophen-2-yl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2783691.png)

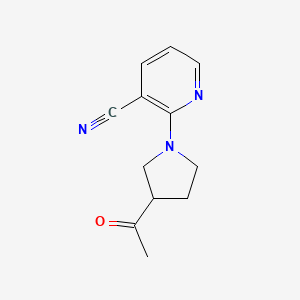

![(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid](/img/structure/B2783696.png)

![2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2783702.png)

![methyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2783707.png)